

# ISTH0036: A Technical Overview of a Novel Antisense Oligonucleotide for Ocular Diseases

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This technical guide provides an in-depth overview of the molecular structure, properties, and mechanism of action of **ISTH0036**, a promising therapeutic agent for a range of ocular diseases. Developed by Isarna Therapeutics, **ISTH0036** is a selective inhibitor of Transforming Growth Factor-beta 2 (TGF- $\beta$ 2), a key mediator in ocular fibrosis and angiogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

# Molecular Structure and Physicochemical Properties

**ISTH0036** is a 14-mer synthetic antisense oligodeoxynucleotide.[1] Its design incorporates advanced chemical modifications to enhance stability, binding affinity, and efficacy.

#### Structural Features:

- Locked Nucleic Acid (LNA) Modifications: ISTH0036 is a "3+3 LNA-modified gapmer".[2] This
  structure consists of a central "gap" of unmodified DNA bases flanked by wings of LNAmodified nucleotides. This configuration is designed to facilitate the degradation of the target
  mRNA by RNase H.
- Phosphorothioate Backbone: The entire oligonucleotide backbone is composed of phosphorothioate linkages, where a non-bridging oxygen atom is replaced by sulfur.[2] This



modification confers significant resistance to nuclease degradation, thereby increasing the in vivo stability and duration of action of the drug.

Sequence: While the exact and complete nucleotide sequence of ISTH0036 is proprietary, a
partial sequence has been reported as 5'- GA(Me)CCAGATGCAGGA -3'. The "(Me)C" likely
denotes a modified cytosine, but specific details are not publicly available.

A summary of the known molecular and physicochemical properties of **ISTH0036** is presented in Table 1.

Property	Description	
Molecule Type	14-mer Locked Nucleic Acid (LNA)-modified antisense oligodeoxynucleotide.[1][3]	
Structure	"3+3 LNA-modified gapmer" with a full phosphorothioate backbone.[2]	
Target	Messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[4]	
Mechanism of Action	Binds to TGF-β2 mRNA, leading to its degradation via RNase H-mediated cleavage, thus inhibiting the production of TGF-β2 protein.	
Formulation	Lyophilized powder reconstituted in isotonic (0.9%) saline solution for intravitreal injection.[2]	

# **Mechanism of Action and Signaling Pathway**

**ISTH0036** exerts its therapeutic effect by selectively downregulating the production of TGF-β2, a pivotal cytokine implicated in the pathophysiology of several ocular diseases, including glaucoma, neovascular age-related macular degeneration (nAMD), and diabetic macular edema (DME).[3][4][6] Elevated levels of TGF-β2 in the eye are associated with increased fibrosis, inflammation, and angiogenesis.[6]

The mechanism of action involves the binding of **ISTH0036** to its complementary sequence on the TGF-β2 mRNA. The resulting DNA-RNA hybrid is recognized and cleaved by the ubiquitous



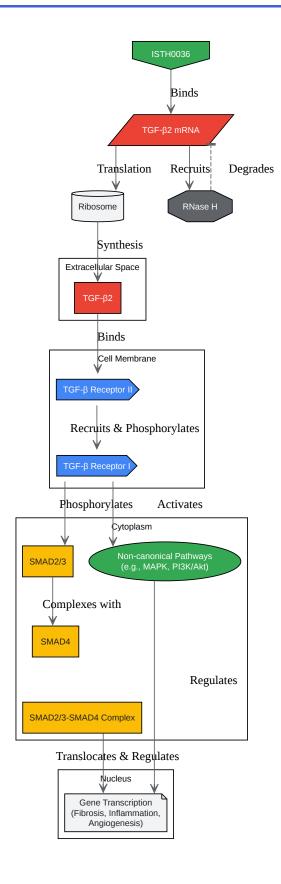




enzyme RNase H, leading to the degradation of the mRNA and a subsequent reduction in the synthesis of the TGF-β2 protein.

The TGF- $\beta$ 2 signaling pathway, which is inhibited by **ISTH0036**, is a complex cascade that can proceed through both canonical (Smad-dependent) and non-canonical (Smad-independent) routes. A simplified representation of this pathway is depicted below.





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TGF-β2 Signaling Pathway and **ISTH0036** Mechanism of Action.



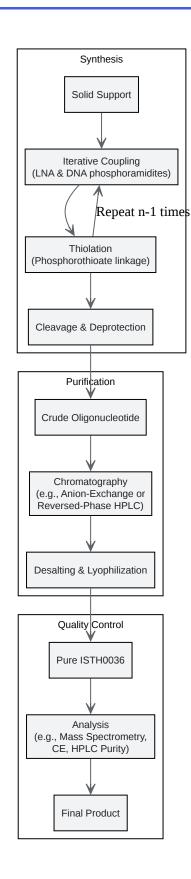
# **Experimental Protocols**

While specific, detailed proprietary protocols for the synthesis and analysis of **ISTH0036** are not publicly available, the general methodologies for antisense oligonucleotides are well-established.

General Synthesis and Purification Workflow:

The synthesis of LNA-modified phosphorothicate oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry. Purification is a critical step to remove impurities and ensure the quality of the final product. A general workflow is outlined below.





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General Workflow for Synthesis and Purification of ISTH0036.



In Vitro and In Vivo Evaluation:

The preclinical evaluation of **ISTH0036** involved a series of in vitro and in vivo studies to assess its potency, selectivity, and therapeutic potential.

- In Vitro: Cellular assays using human cell lines (e.g., trabecular meshwork cells, retinal pigment epithelium cells) are used to determine the ability of **ISTH0036** to downregulate TGF-β2 mRNA and protein levels.
- In Vivo: Animal models of ocular diseases, such as laser-induced choroidal neovascularization in mice, are employed to evaluate the efficacy of **ISTH0036** in reducing angiogenesis and fibrosis.[3]

## **Clinical Trial Data**

**ISTH0036** has undergone clinical evaluation in Phase 1 and Phase 2 trials for various ocular indications.

Phase 1 Trial in Glaucoma:

A first-in-human, Phase 1 dose-escalation study evaluated the safety and tolerability of a single intravitreal injection of **ISTH0036** in patients with open-angle glaucoma undergoing filtration surgery.[1] The study also provided preliminary evidence of clinical activity. A summary of the key findings is presented in Table 2.

Dose Level	Total Dose	Calculated Vitreous Conc.	Mean IOP at Day 85 (mmHg ± SD)
1	6.75 μg	0.3 μΜ	9.7 ± 3.3
2	22.5 μg	1 μΜ	14.2 ± 6.5
3	67.5 μg	3 μΜ	5.8 ± 1.8
4	225 μg	10 μΜ	7.8 ± 0.6

Data from Pfeiffer N, et al. PLoS One. 2017.[1]

Phase 2 BETTER Trial in nAMD and DME:



The BETTER study was a Phase 2a trial that assessed the efficacy and safety of **ISTH0036** in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[2][3] Key outcomes are summarized in Table 3.

Indication	Patient Group	Key Outcome	Result
nAMD	Naïve & Anti-VEGF Pretreated	Best-Corrected Visual Acuity (BCVA)	Stabilization of BCVA (64 letters at baseline and end of study).[3]
nAMD	Naïve & Anti-VEGF Pretreated	Central Retinal Thickness (CRT)	Decrease from 330 μm to 290 μm.[3]
nAMD	With Fibrosis (HRM)	Hyperreflective Material (HRM) Volume	70% reduction in HRM volume with ISTH0036 vs. 75% increase in fellow eyes on standard of care.[2]
DME	Naïve & Anti-VEGF Pretreated	Best-Corrected Visual Acuity (BCVA)	Improvement from 57 letters at baseline to 68 at end of study.[3]
DME	Naïve & Anti-VEGF Pretreated	Central Retinal Thickness (CRT)	Decrease from 526 μm to 326 μm.[3]
DME	Naïve & Anti-VEGF Pretreated	Intraretinal Fluid (IRF) Volume	Mean reduction of -333 nL in naïve and -120 nL in pretreated patients.[2]
Both	All	Intraocular Pressure (IOP)	Stable at a mean of 15 mmHg.[3]
Both	All	Safety	Well-tolerated; 16% of treated eyes showed worsening of cataract. [2][3]



Data from Munk MR, et al. Invest. Ophthalmol. Vis. Sci. 2024 & 2025.[2][3]

## Conclusion

**ISTH0036** is a novel, chemically-modified antisense oligonucleotide that effectively and selectively targets TGF- $\beta$ 2, a key driver of pathology in several ocular diseases. Its unique "gapmer" design with LNA modifications and a phosphorothioate backbone provides enhanced stability and potency. Preclinical and clinical studies have demonstrated its potential to reduce fibrosis and improve clinical outcomes in glaucoma, nAMD, and DME. Further late-stage clinical development is anticipated to confirm its role as a first-in-class antifibrotic agent for ophthalmic indications.

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